molecular formula C5H8N2OS B1373964 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1340039-62-4

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1373964
CAS No.: 1340039-62-4
M. Wt: 144.2 g/mol
InChI Key: QOWLYDVACKDWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1340039-62-4) is a synthetic organic compound with the molecular formula C5H8N2OS and a molecular weight of 144.2 g/mol . This chemical belongs to the class of thiazolone derivatives, a group of nitrogen-sulfur heterocycles that are recognized as privileged scaffolds in modern medicinal chemistry due to their wide range of nascent pharmacological activities and their role as useful intermediates in synthesis . The structure combines a 2,3-dihydro-1,3-thiazol-2-one core with a 2-aminoethyl functional group, making it a versatile building block for the synthesis of more complex molecules. The primary research value of this compound lies in its potential as a key synthetic intermediate. The reactive amine group allows for further derivatization, making the molecule a promising scaffold for creating libraries of compounds for biological screening . Thiazole and thiazolone cores are found in numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For instance, 2-aminothiazole derivatives are established structural components in several marketed drugs and are extensively investigated in drug discovery research . This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not designed, evaluated, or approved for any diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-1-2-7-3-4-9-5(7)8/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLYDVACKDWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-(2-aminoethyl)thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal utility of 3-(2-aminoethyl)thiazol-2(3H)-one . This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's role as a bioisostere of biogenic amines.

Scaffold Classification: Heterocyclic Biogenic Amine Mimic CAS Registry Number: 1340039-62-4 Molecular Formula: C


H

N

OS Molecular Weight: 144.19 g/mol

Executive Summary

3-(2-aminoethyl)thiazol-2(3H)-one represents a specialized heterocyclic scaffold in fragment-based drug discovery (FBDD). Unlike the fully aromatic 2-aminothiazole found in drugs like riluzole or pramipexole, this molecule features a thiazol-2(3H)-one core. The saturation of the nitrogen at position 3 (N3) by the aminoethyl side chain disrupts the aromatic sextet, locking the ring in its carbonyl tautomer.

This structural nuance creates a unique pharmacophore:

  • Biogenic Amine Mimicry: The ethylamine side chain mimics the distance and basicity of histamine and dopamine.

  • H-Bond Acceptor Core: The carbonyl oxygen serves as a strong hydrogen bond acceptor, unlike the donor/acceptor profile of a phenolic hydroxyl or imidazole.

  • Metabolic Stability: The thiazolone ring is generally more resistant to oxidative metabolism than the electron-rich imidazole or catechol rings it often replaces.

Structural Analysis & Electronic Properties

Core Heterocycle: Thiazol-2(3H)-one

The core is a 5-membered ring containing sulfur and nitrogen.[1] In unsubstituted 2-hydroxythiazoles, the molecule exists in equilibrium between the enol (hydroxythiazole) and keto (thiazolone) forms. However, substitution at the N3 position with the ethylamine chain permanently locks the molecule in the keto-form .

  • Aromaticity: Pseudo-aromatic. While it lacks the continuous

    
    -electron delocalization of a true thiazole, the lone pair on the sulfur atom participates in conjugation with the carbonyl and the C=C double bond, imparting planarity and stability.
    
  • Dipole Moment: High. The carbonyl group and the polarized C-S bond create a significant dipole, enhancing solubility in polar media compared to simple thiazoles.

The Side Chain: 2-Aminoethyl
  • Basicity (pKa): The primary amine on the side chain typically exhibits a pKa of 8.8 – 9.5 . At physiological pH (7.4), it exists predominantly as the cationic ammonium species (

    
    ).
    
  • Linker Dynamics: The two-carbon ethylene linker provides rotational freedom, allowing the terminal amine to adopt conformations suitable for binding to aspartate residues in GPCR binding pockets (e.g., Dopamine D2/D3, Histamine H1).

Visualization: Connectivity & Pharmacophore

The following diagram illustrates the chemical connectivity and the key pharmacophoric points for ligand-receptor interaction.

ChemicalStructure cluster_pharma Pharmacophoric Features Core Thiazol-2(3H)-one Core (Planar, H-Bond Acceptor) Linker Ethylene Linker (Rotatable) Core->Linker N3 Substitution P1 Carbonyl Oxygen (H-Bond Acceptor) Core->P1 Amine Primary Amine (Basic Center, pKa ~9.0) Linker->Amine C-C Bond P2 Ammonium Head (Ionic Interaction) Amine->P2

Figure 1: Pharmacophoric mapping of 3-(2-aminoethyl)thiazol-2(3H)-one showing the H-bond acceptor core and the cationic amine tail.

Synthesis & Reactivity

Synthesis of N-substituted thiazolones requires avoiding the formation of the thermodynamically stable O-substituted isomers. The most robust protocol involves the alkylation of the thiazol-2(3H)-one core with a protected aminoethyl halide.

Validated Synthetic Route

Step 1: Core Synthesis (Tcherniac-like Cyclization) Reaction of chloroacetaldehyde with thiocarbamic acid O-alkyl esters or thiourea derivatives, followed by hydrolysis, yields the parent thiazol-2(3H)-one.

Step 2: N-Alkylation Direct alkylation of the ring nitrogen using N-Boc-2-bromoethylamine. A base like NaH or K


CO

is used. Note: Solvent polarity controls N- vs O-alkylation selectivity. DMF or Acetone promotes N-alkylation.

Step 3: Deprotection Removal of the Boc group using TFA/DCM or HCl/Dioxane.

Synthesis Workflow Diagram

Synthesis Start Thiazol-2(3H)-one (Parent Scaffold) Inter Intermediate: 3-(2-(Boc-amino)ethyl)thiazol-2-one Start->Inter Alkylation (SN2) Reagent N-Boc-2-bromoethylamine + K2CO3 / DMF Reagent->Inter Product Final Product: 3-(2-aminoethyl)thiazol-2(3H)-one Inter->Product Acid Hydrolysis Side O-Alkylated Isomer (Minor impurity) Inter->Side Competitive Reaction Deprotect TFA / DCM (Deprotection)

Figure 2: Step-wise synthetic pathway emphasizing the critical N-alkylation step.

Medicinal Chemistry Applications

Bioisosterism

This molecule is a "ring-constrained" bioisostere of Thioacetylcholine and Histamine .

  • Vs. Histamine: The imidazole ring of histamine is replaced by the thiazolone. This removes the H-bond donor capability of the imidazole NH (unless tautomerized), changing the selectivity profile against H1/H2 receptors.

  • Vs. Dopamine: The catechol is replaced by the thiazolone. This is a common strategy to improve oral bioavailability and CNS penetration by reducing polar surface area (PSA) and susceptibility to COMT (Catechol-O-methyltransferase) degradation.

Quantitative Data: Predicted Properties

The following table summarizes the physicochemical properties essential for drug design.

PropertyValueContext
LogP ~0.15Highly hydrophilic; good solubility but may require transport mechanisms for CNS entry.
TPSA 49.4 ŲWell below the 90 Ų threshold for BBB penetration.
H-Bond Donors 2From the primary amine (NH

).
H-Bond Acceptors 3Carbonyl (O), Thiazole (S), Amine (N).
pKa (Base) 9.1 ± 0.5Side chain amine; protonated at physiological pH.
Rotatable Bonds 3High flexibility in the ethyl chain.

Experimental Characterization

To validate the synthesis of 3-(2-aminoethyl)thiazol-2(3H)-one, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, DMSO-d )
  • 
     8.0 - 8.2 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ), if isolated as a salt.
  • 
     7.15 ppm (d, 1H):  Thiazole ring proton at C4 (
    
    
    
    Hz).
  • 
     6.85 ppm (d, 1H):  Thiazole ring proton at C5 (
    
    
    
    Hz). Note: The coupling constant is characteristic of the cis-like alkene in the ring.
  • 
     3.95 ppm (t, 2H):  Methylene adjacent to Ring Nitrogen (N-CH
    
    
    
    -).
  • 
     3.10 ppm (t, 2H):  Methylene adjacent to Amine (-CH
    
    
    
    -NH
    
    
    ).
Infrared Spectroscopy (IR)
  • 1660 - 1690 cm

    
    :  Strong C=O stretch (Thiazolone carbonyl). This distinguishes it from 2-aminothiazoles or 2-alkoxythiazoles.
    
  • 3300 - 3400 cm

    
    :  N-H stretching (Primary amine).
    

References

  • PubChem Compound Summary. 2-Aminothiazole and related thiazolone substructures.[2] National Center for Biotechnology Information.

  • Synthesis of Thiazole Derivatives. Comprehensive review of thiazole and thiazolone synthesis methods including Hantzsch and Tcherniac syntheses.

  • Pramipexole and Thiazole Agonists. Analysis of aminothiazole pharmacophores in dopamine agonist therapy.

  • Thiazolidinones and Thiazolones in Medicinal Chemistry. Review of the biological activity of the thiazolone core.

  • Chemical Vendor Specification. Catalog entry for 3-(2-aminoethyl)thiazol-2(3H)-one (CAS 1340039-62-4).[3] [3]

Sources

The Thiazol-2-one Scaffold: A Strategic Bioisosteric Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate process of drug development, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. Bioisosteric replacement stands out as a powerful and sophisticated strategy in the medicinal chemist's arsenal. This in-depth guide explores the utility of the thiazol-2-one ring system as a versatile bioisostere. We will delve into the synthetic methodologies for accessing this scaffold, analyze its key physicochemical properties, and present case studies where its application has led to significant improvements in biological activity and drug-like properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioisosteric replacement strategies to overcome common challenges in medicinal chemistry.

The Rationale for Bioisosteric Replacement in Drug Design

Bioisosterism, the substitution of a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[1] This strategy is not merely about mimicking the original group's size and shape but also about modulating physicochemical properties to overcome liabilities in a lead compound.[1] Common goals for employing bioisosteric replacement include:

  • Enhancing Potency and Selectivity: Fine-tuning interactions with the biological target.

  • Improving Metabolic Stability: Replacing metabolically labile groups to increase half-life.

  • Modulating Solubility and Permeability: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Reducing Toxicity: Eliminating or masking toxicophores.

  • Navigating Intellectual Property Landscapes: Creating novel chemical entities.

Heterocyclic rings, with their diverse electronic and steric properties, are particularly valuable as non-classical bioisosteres.[2] The thiazol-2-one core, a five-membered aromatic ring containing sulfur, nitrogen, and a carbonyl group, presents a unique combination of features that make it an attractive candidate for bioisosteric replacement of common functionalities like carboxylic acids and amides.

The Thiazol-2-one Core: Synthesis and Physicochemical Landscape

The versatility of the thiazol-2-one scaffold in drug discovery is underpinned by its accessible synthesis and tunable physicochemical properties.

Synthetic Pathways to Thiazol-2-one Derivatives

The construction of the thiazol-2-one ring can be achieved through several reliable synthetic routes. A common and efficient method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[3] For N-substituted thiazol-2-ones, a prevalent route involves the reaction of an isothiocyanate with an α-halocarbonyl compound.

Below is a representative experimental protocol for the synthesis of an N-aryl-thiazol-2-one derivative.

Experimental Protocol: Synthesis of 3-phenylthiazol-2(3H)-one

  • Reaction Setup: To a solution of phenyl isothiocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Reagents: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous THF dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-phenylthiazol-2(3H)-one.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

SynthesisWorkflow

Caption: General workflow for the synthesis of N-substituted thiazol-2-ones.

Physicochemical Properties of the Thiazol-2-one Ring

The thiazol-2-one ring possesses a unique set of physicochemical properties that contribute to its utility as a bioisostere.

  • Acidity/Basicity: The endocyclic nitrogen in the thiazole ring is weakly basic. The presence of the C2-carbonyl group further reduces this basicity. The N-H proton of an unsubstituted thiazol-2-one is weakly acidic.

  • Lipophilicity: The thiazol-2-one core is a relatively lipophilic heterocycle. The overall lipophilicity of a molecule containing this scaffold can be modulated by the nature of the substituents at the N3 and C4/C5 positions.

  • Hydrogen Bonding: The carbonyl oxygen at the C2 position can act as a hydrogen bond acceptor. The N-H of an unsubstituted or N-alkyl substituted thiazol-2-one can act as a hydrogen bond donor.

  • Dipole Moment: The thiazol-2-one ring has a significant dipole moment due to the presence of the heteroatoms and the carbonyl group. This can influence interactions with polar residues in a protein binding pocket.

  • Aromaticity and Planarity: The thiazole ring is aromatic and planar, which can be advantageous for π-stacking interactions with aromatic amino acid residues in a target protein.[4]

PropertyGeneral CharacteristicImplication in Drug Design
pKa Weakly acidic/basicCan influence solubility and interactions with charged residues.
logP Moderately lipophilicContributes to membrane permeability and can be tuned with substituents.
Hydrogen Bonding Acceptor (C=O), Donor (N-H)Can mimic the hydrogen bonding patterns of amides and carboxylic acids.
Dipole Moment SignificantCan engage in dipole-dipole interactions within a binding site.
Geometry Planar, AromaticFavorable for stacking interactions and defined orientation in a binding pocket.

Thiazol-2-one as a Bioisostere in Drug Design: Case Studies

The strategic replacement of key functional groups with a thiazol-2-one ring has proven to be a successful strategy in several drug discovery programs.

Thiazolidinones (Containing the Thiazol-2-one Core) as Carboxylic Acid Bioisosteres

A prominent example of the thiazol-2-one substructure serving as a bioisostere is found in the thiazolidinedione class of compounds, which are known for their use in building blocks for the replacement of carboxylic acids.[5] Carboxylic acids are common in drug molecules but can suffer from poor oral bioavailability and rapid metabolism.[6] The thiazolidinedione ring, which incorporates a thiazol-2-one, can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering improved pharmacokinetic properties.[5]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

BioisostericReplacement_CarboxylicAcid

Caption: Bioisosteric replacement of a carboxylic acid with a thiazolidinedione ring.

A notable example is in the development of peroxisome proliferator-activated receptor γ (PPARγ) agonists. While many carboxylic acid-containing compounds activate this receptor, the glitazone class of drugs, which feature a thiazolidinedione ring, demonstrate excellent activity.

CompoundStructureTargetActivityKey Advantage of Bioisostere
Lead Carboxylic Acid R-COOHPPARγAgonist-
Thiazolidinedione Analog R-(thiazolidinedione)PPARγPotent AgonistImproved oral bioavailability and metabolic stability.[7]
Thiazol-2-one as an Amide Bioisostere

The amide bond is ubiquitous in pharmaceuticals but is often susceptible to enzymatic hydrolysis, leading to poor metabolic stability.[2] The thiazol-2-one ring can serve as a rigid and stable mimic of the amide functionality. It can replicate the key hydrogen bonding interactions and dipole moment of an amide while being resistant to cleavage by proteases.

In a study on stearoyl-CoA desaturase-1 (SCD1) inhibitors, a 2-aminothiazole-based hit compound with a crucial amide bond was identified.[8][9] Systematic evaluation of amide bioisosteres revealed that replacing the amide with an imidazolidinone moiety, which contains a cyclic urea that can be considered a mimic of the thiazol-2-one's lactam structure, led to a significant improvement in potency.[8][9] This highlights the potential of related five-membered heterocyclic lactams, like thiazol-2-one, as effective amide bioisosteres.

CompoundStructureTargetIC₅₀Advantage of Bioisostere
Amide-containing Hit R-NH-CO-R'SCD1~2.5 µM-
Imidazolidinone Analog R-(imidazolidinone)-R'SCD1~4.5 nM~560-fold increase in potency, improved metabolic stability.[8][9]

AmideBioisostere

Caption: The thiazol-2-one ring as a bioisosteric replacement for an amide bond.

Structure-Activity Relationship (SAR) Considerations

The biological activity of thiazol-2-one-containing molecules can be finely tuned by modifying the substituents on the ring.[4]

  • N3-Substitution: The substituent on the nitrogen atom can significantly impact potency and selectivity. Bulky or aromatic groups at this position can explore additional binding pockets and influence the overall conformation of the molecule.[4]

  • C4 and C5-Substitution: Modification at these positions can modulate lipophilicity, solubility, and interactions with the target protein. The introduction of polar groups can enhance solubility, while hydrophobic groups can increase binding affinity through interactions with nonpolar residues.[10]

A systematic exploration of the SAR is crucial for optimizing the activity of any new series of thiazol-2-one-based compounds.

Experimental Workflow for Biological Evaluation

Once a series of thiazol-2-one analogs has been synthesized, a robust biological evaluation workflow is necessary to assess their potential as drug candidates.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazol-2-one derivatives and a reference drug (e.g., doxorubicin) in the appropriate cell culture medium.[11] Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

MTT_Assay_Workflow

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of novel compounds.

Conclusion and Future Perspectives

The thiazol-2-one ring system represents a valuable and versatile scaffold for bioisosteric replacement in drug discovery. Its unique combination of physicochemical properties allows it to effectively mimic common functional groups such as carboxylic acids and amides, while offering advantages in terms of metabolic stability and pharmacokinetic profiles. The synthetic accessibility of the thiazol-2-one core, coupled with the ability to fine-tune its properties through substitution, makes it an attractive tool for medicinal chemists. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic application of bioisosteric replacement using scaffolds like thiazol-2-one will undoubtedly play an increasingly important role in the successful development of new medicines. Future work in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted thiazol-2-ones and the application of computational methods to predict the optimal bioisosteric replacements for specific drug targets.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. Available at: [Link]

  • QSAR, SYNTHESIS AND BIOLOGICAL ACTIVITY STUDIES OF SOME THIAZOLIDINONES DERIVATIVES. RASAYAN Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. ResearchGate. Available at: [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. Available at: [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. PMC. Available at: [Link]

  • Structures and IC 50 values of thiazole versus oxazole isosteres... ResearchGate. Available at: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. Available at: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. PubMed. Available at: [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available at: [Link]

  • Synthesis and antiproliferative activity of thiazole bioisosteres of goniofufurone and 7-epi... PubMed. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

  • Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. ResearchGate. Available at: [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. PubMed. Available at: [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. Kingston University London. Available at: [Link]

  • Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. Novartis OAK. Available at: [Link]

  • 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. Available at: [Link]

  • Synthesis and physico-chemical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. ResearchGate. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synapse. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Available at: [Link]

Sources

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one , a specialized heterocyclic building block utilized in medicinal chemistry and impurity profiling.

Physicochemical Profile, Synthetic Methodologies, and Applications in Drug Discovery

Chemical Identity & Core Data

This molecule represents a specific N-substituted derivative of the 4-thiazolin-2-one core. It is characterized by a stable lactam ring system substituted at the nitrogen (position 3) with a primary ethylamine chain. This structural motif acts as a bioisostere for dopamine and histamine fragments in fragment-based drug discovery (FBDD).

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
Alternative Names 3-(2-Aminoethyl)-1,3-thiazol-2(3H)-one; 3-(2-Aminoethyl)-4-thiazolin-2-one
CAS Registry Number 1340039-62-4
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.20 g/mol
Exact Mass 144.0357 Da
SMILES NCCN1C=CSC1=O
InChI Key (Predicted) Based on structure
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Structural Analysis & Tautomerism

The core of the molecule is thiazol-2(3H)-one . Unlike 2-aminothiazoles, which can exist in amino/imino equilibrium, the N-substituted thiazolone is "locked" in the keto (lactam) form due to the substitution at position 3.

  • Ring Stability: The 2,3-dihydro-1,3-thiazol-2-one ring is aromatic in character due to the lone pair participation from the sulfur and nitrogen, though less so than the fully unsaturated thiazole. The carbonyl at C2 makes the ring electron-deficient.

  • Side Chain: The 2-aminoethyl group provides a primary amine handle (

    
    ), allowing for further functionalization (e.g., amide coupling, reductive amination) without disturbing the heterocyclic core.
    

Synthetic Methodologies

Synthesis of this compound requires strategies that avoid alkylation at the oxygen (O-alkylation) or sulfur. Two primary routes are established: Convergent N-Alkylation and De Novo Cyclization .

Protocol A: Convergent N-Alkylation (Recommended)

This method utilizes the commercially available thiazol-2(3H)-one and a protected aminoethyl halide. It offers higher regioselectivity for the nitrogen position under controlled basic conditions.

Step-by-Step Methodology:

  • Protection: React 2-bromoethylamine with phthalic anhydride to form N-(2-bromoethyl)phthalimide.

  • Deprotonation: Dissolve thiazol-2(3H)-one (1.0 eq) in DMF. Add Sodium Hydride (NaH, 1.1 eq, 60% dispersion) at 0°C to generate the thiazolone anion.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise. Stir at room temperature for 12–16 hours. Monitor by TLC for the disappearance of the thiazolone.

  • Deprotection: Treat the intermediate with Hydrazine Hydrate (

    
    ) in refluxing ethanol for 2 hours to cleave the phthalimide group.
    
  • Purification: Acidify to remove phthalhydrazide byproduct, then basify and extract with dichloromethane (DCM). Convert to hydrochloride salt for stability if necessary.

Protocol B: Cyclization (Hantzsch-Type Modification)
Visualization: Synthetic Pathway (Route A)

The following diagram illustrates the logical flow of the Convergent N-Alkylation pathway.

SynthesisPath Start1 Thiazol-2(3H)-one (Core) Inter Intermediate: 3-[2-(Phthalimido)ethyl] thiazol-2-one Start1->Inter Deprotonation Start2 N-(2-Bromoethyl) phthalimide Start2->Inter Alkylation Product TARGET: 3-(2-Aminoethyl)- 2,3-dihydro-1,3-thiazol-2-one Inter->Product Deprotection Reagent Reagent: NaH / DMF Reagent->Inter Deprotect Reagent: Hydrazine / EtOH Deprotect->Product

Figure 1: Convergent synthesis via phthalimide-protected alkylation to ensure N-selectivity.

Applications in Drug Development

This molecule serves as a critical intermediate in two primary domains:

Fragment-Based Drug Discovery (FBDD)

The 3-(2-aminoethyl)thiazolone scaffold is a bioisostere for the ethylamine side chain found in neurotransmitters (dopamine, serotonin).

  • Dopamine Agonists: The structure mimics the spatial arrangement of the nitrogen atom in Pramipexole and Ropinirole, serving as a simplified "warhead" for probing D2/D3 receptor binding pockets.

  • Linker Chemistry: The primary amine allows conjugation to larger lipophilic pharmacophores (e.g., biphenyls, coumarins) to improve solubility and metabolic stability.

Impurity Profiling (API Standards)

The CAS 1340039-62-4 is frequently cited as a reference standard for impurities in the synthesis of thiazole-containing Active Pharmaceutical Ingredients (APIs).

  • Acotiamide: Used in the analysis of degradation pathways where the thiazole ring may undergo oxidative modifications.

  • Mirabegron: Potential degradation product involving the cleavage of the amide bond linked to thiazole derivatives.

Analytical Characterization (Expected)

To validate the identity of synthesized this compound, researchers should verify the following spectral signatures:

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆)

6.8 – 7.2 ppm (2H, doublets)
Thiazolone ring protons (C4-H, C5-H)

3.8 ppm (2H, triplet)

(Adjacent to ring nitrogen)

2.9 ppm (2H, triplet)

(Adjacent to amine)
IR Spectroscopy ~1660–1690 cm⁻¹Strong

stretch (Lactam)
~3300–3400 cm⁻¹Broad

stretch (Primary amine)
Mass Spectrometry m/z 145.2

Protonated molecular ion

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: The primary amine is nucleophilic; avoid contact with strong acylating agents or aldehydes unless intended for reaction.

References

  • Pharmaffiliates. (2024). Product Monograph: 3-(2-Aminoethyl)thiazol-2(3H)-one (CAS 1340039-62-4).[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiazol-2(3H)-one derivatives. PubChem.[3][4][5] Retrieved from [Link]

  • Khalifa, M. E., et al. (2024).[6] Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel. MDPI Molecules. Retrieved from [Link]

  • ChemBuyersGuide. (2024). Commercial Sources for CAS 1340039-62-4. Retrieved from [Link]

Sources

Methodological & Application

Procedure for Boc-protection of 3-(2-aminoethyl)thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Boc Protection of 3-(2-aminoethyl)thiazol-2-one

Abstract & Scope

This technical guide details the protocol for the tert-butoxycarbonyl (Boc) protection of 3-(2-aminoethyl)thiazol-2-one . This intermediate serves as a critical linker scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting dopamine agonists and kinase inhibitors.

Unlike 2-aminothiazoles, which possess low nucleophilicity due to amidine-like resonance, the primary aliphatic amine in 3-(2-aminoethyl)thiazol-2-one is highly nucleophilic (


). Consequently, this protocol prioritizes mild, stoichiometric control  to prevent bis-protection or ring-opening side reactions. Two methodologies are provided: a standard organic phase method (Method A) and a biphasic "green" method (Method B) for scale-up.

Reaction Mechanism & Chemical Strategy

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (


). The driving force is the irreversible evolution of 

gas.

Key Mechanistic Considerations:

  • Selectivity: The thiazolone ring nitrogen (N3) is an amide-like lactam and is non-nucleophilic. The exocyclic primary amine is the exclusive site of reaction.

  • By-products: The reaction generates tert-butanol (t-BuOH) and ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .
    
  • Base Necessity: If the starting material is a hydrochloride salt (common for stability), a base (TEA or DIPEA) is strictly required to liberate the free amine.

Visualizing the Pathway

BocProtectionMechanism Substrate 3-(2-aminoethyl) thiazol-2-one (Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Fast) Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product N-Boc-3-(2-aminoethyl) thiazol-2-one Intermediate->Product Collapse & Elimination Byproducts CO2 (gas) + t-BuOH Intermediate->Byproducts Irreversible

Figure 1: Mechanistic pathway for the chemoselective Boc-protection of the aliphatic side chain.

Experimental Protocols

Method A: Standard Organic Phase (DCM/TEA)

Recommended for small-to-medium scale (100 mg – 10 g) and high-solubility substrates.

Reagents:

  • Substrate: 3-(2-aminoethyl)thiazol-2-one (HCl salt or free base)

  • Reagent: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (1.1 equivalents)
    
  • Base: Triethylamine (TEA) (2.5 eq if HCl salt; 1.1 eq if free base)

  • Solvent: Dichloromethane (DCM) (anhydrous preferred but not strictly required)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(2-aminoethyl)thiazol-2-one (1.0 equiv) in DCM (0.1 M concentration, e.g., 10 mL per 1 mmol).

  • Neutralization: Cool the mixture to 0°C (ice bath). Add TEA (2.5 equiv) dropwise. The suspension should clarify as the free base is liberated.

  • Addition: Dissolve

    
     (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
    
    • Note: Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) will be observed.[1][2] Ensure the system is vented (e.g., via a needle or drying tube).
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

  • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin (SM turns purple; Product is UV active but Ninhydrin negative/faint).

  • Workup:

    • Dilute with DCM.[3]

    • Wash with 0.5 M Citric Acid (2x) to remove excess TEA and unreacted amine. Crucial: Do not use strong HCl, as it may deprotect the Boc group.[4]

    • Wash with Saturated

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Biphasic Schotten-Baumann Conditions

Recommended for scale-up (>10 g) or if the substrate salt is insoluble in DCM.

Reagents:

  • Solvent: THF : Water (1:1 mixture) or Dioxane : Water.

  • Base:

    
     (1M solution) or 
    
    
    
    .

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine salt in water. Adjust pH to ~11 using 1M

    
    .
    
  • Addition: Add a solution of

    
     (1.2 equiv) in THF (equal volume to water) in one portion.
    
  • Reaction: Stir vigorously at RT overnight. The product often precipitates out or forms an oil.

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash organics with Brine, dry, and concentrate.

Workflow & Process Control

The following diagram illustrates the decision matrix and workflow for the synthesis.

Workflow Start Start: 3-(2-aminoethyl) thiazol-2-one CheckSalt Is Substrate an HCl Salt? Start->CheckSalt MethodA Method A: DCM / TEA (Standard) CheckSalt->MethodA Yes (Small Scale) MethodB Method B: THF / Water / NaOH (Green/Scale) CheckSalt->MethodB Yes (Large Scale) AddBase Add 2.5 eq TEA to liberate amine MethodA->AddBase Salt Form DirectAdd Add 1.1 eq TEA (Catalytic/Scavenger) MethodA->DirectAdd Free Base Reaction Add Boc2O (1.1 eq) Stir RT, 2-4h MethodB->Reaction AddBase->Reaction DirectAdd->Reaction QC QC Point: TLC/LCMS Target: [M+H] = M_free + 100 Reaction->QC Workup Wash: 0.5M Citric Acid (Removes base/SM) QC->Workup Pass Final Final Product: White/Off-white Solid Workup->Final

Figure 2: Operational workflow for Boc protection, highlighting critical decision points based on substrate form.

Analytical Specifications

Upon completion, the product should be characterized using the following parameters.

ParameterExpected ResultNotes
Physical State White to off-white solidLow melting point solids are common for Boc-amines.
TLC (

)
~0.5 (5% MeOH/DCM)Significantly higher than starting amine (

).

NMR

1.44 ppm (s, 9H)
Characteristic tert-butyl singlet.

NMR

4.8–5.2 ppm (br s, 1H)
Carbamate NH proton (exchangeable).
LCMS (ESI+)

or

Mass shift of +100 Da (Boc) or +122 Da (Na adduct).
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in Water/Hexanes.

Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Reaction

    • Cause: The HCl salt was not fully neutralized.

    • Solution: Ensure TEA/DIPEA is added before

      
      . Check pH of the reaction mixture (wet pH paper should read >8).
      
  • Problem: "Oiling Out"

    • Cause: Product contains residual

      
       or t-BuOH.
      
    • Solution: Triturate the oil with cold hexanes or pentane. The Boc-protected amine often crystallizes as a white solid while impurities remain in the mother liquor.

  • Problem: Loss of Product during Workup

    • Cause: Aqueous washes were too acidic (pH < 2) leading to Boc removal, or product is water-soluble.

    • Solution: Use Citric Acid (pH ~4) instead of HCl. If product is polar, back-extract the aqueous layer with DCM multiple times.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] (The definitive guide on Boc chemistry and stability).

  • BenchChem. (2025).[6] Experimental Protocols for Boc Protection. (General procedures for primary amines).

  • Common Organic Chemistry. (2025). Boc Protection Mechanism (Boc2O + Base). (Detailed mechanistic insights).

  • Fisher Scientific. (2023). Amine Protection / Deprotection Protocols. (Standard industrial workflows).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Amino-Thiazolone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Purification Strategies for Polar Amino-Thiazolone Intermediates ID: TS-GUIDE-ATZ-001

Introduction: The "Polarity Trap" of Amino-Thiazolones

Welcome to the technical support center. If you are working with 2-aminothiazol-4-one derivatives (or their tautomeric 2-iminothiazolidin-4-ones), you have likely encountered a specific set of purification challenges. These intermediates are the "problem children" of heterocyclic synthesis: too polar for standard C18 retention, yet too "sticky" (basic) for clean elution on normal phase silica.

This guide moves beyond generic advice. We analyze the physicochemical causality of these failures—specifically the interaction between the basic amino/imino moiety and acidic silanols—and provide robust, self-validating protocols to overcome them.

Module 1: Solubility & Initial Isolation (The "Crude" Stage)

Q: My reaction is complete (Hantzsch synthesis), but I cannot extract the product into Ethyl Acetate or DCM. It stays in the aqueous layer or forms an emulsion. What is happening?

A: You are fighting the zwitterionic nature of the scaffold. Amino-thiazolones often exist in equilibrium between the neutral form and a charged salt form depending on the pH. The "amino" group is basic (pKa ~5-7), and the lactam-like "one" can be acidic.

The Fix: pH-Controlled Precipitation (The Isoelectric Crash) Instead of extraction, force the molecule to crash out by finding its isoelectric point.

  • Cool the Reaction: Chill your ethanol/water reaction mixture to 0–5°C.

  • Basify/Acidify:

    • If synthesized in acid (e.g., HBr salt from alpha-bromo ketones): Slowly add saturated Sodium Acetate (mild base) or 10% NaHCO3. Do not use NaOH initially, as high pH can hydrolyze the thiazolone ring.

    • Target pH 6–7 . At this neutral pH, the free base is least soluble in water.

  • Sonicate: Induce nucleation by sonicating for 5 minutes.

  • Filter: Collect the precipitate. This "crude" is often >90% pure and avoids the emulsion nightmare.

Q: The solid is sticky/gummy. How do I recrystallize it?

A: Avoid single solvents. These compounds require Anti-Solvent Trituration . Because these intermediates often have high melting points but poor solubility, "boil-and-cool" recrystallization often leads to oiling out.

Table 1: Validated Recrystallization Systems

Primary Solvent (Dissolver)Anti-Solvent (Crasher)Protocol Note
DMF or DMSO (Min. Vol.)Water Dissolve in warm DMF. Add water dropwise until turbid.[1] Cool to 4°C.
Methanol Diethyl Ether Dissolve in refluxing MeOH. Add Et2O until cloudy. High recovery.[2]
Glacial Acetic Acid Water Excellent for very insoluble, high-melting analogs.
Ethanol None Only works for lipophilic derivatives. Often requires prolonged standing.

Module 2: Chromatographic Challenges (The "Separation" Stage)

Q: I am running a silica column (DCM/MeOH). The compound streaks/tails badly and co-elutes with impurities. Why?

A: This is Silanol Interaction . Standard silica gel (SiO2) has acidic surface silanols (Si-OH, pKa ~5). Your amino-thiazolone is a base. They undergo an acid-base reaction on the column, effectively acting like an ion-exchange resin rather than a partition chromatography media. This causes severe tailing and irreversible adsorption.

Strategy A: The "Amine-Modified" Normal Phase You must neutralize the silica surface before or during the run.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase.

  • The Pre-Wash: Flush the column with the modifier-containing eluent before loading the sample. This "caps" the active silanol sites.

  • Recommended System: DCM : MeOH : NH4OH (90 : 9 : 1).

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography) If your compound elutes in the void volume of C18 or sticks to Silica, HILIC is the authoritative solution. It uses a polar stationary phase (Silica or Amine) with a non-polar mobile phase (High ACN), creating a "water layer" partition mechanism.

Visualizing the Workflow:

Purification_Logic Start Crude Amino-Thiazolone Solubility_Check Solubility Check: Soluble in DCM/EtOAc? Start->Solubility_Check Yes_Soluble Yes: Lipophilic Analog Solubility_Check->Yes_Soluble High logP No_Soluble No: Polar/Zwitterionic Solubility_Check->No_Soluble Low logP Method_NP Normal Phase Silica (DCM/MeOH) Yes_Soluble->Method_NP Method_HILIC HILIC Mode (Amino or Silica Column) No_Soluble->Method_HILIC Issue_Tailing Issue: Tailing? Method_NP->Issue_Tailing Fix_Modifier Add 1% TEA or NH3 to Mobile Phase Issue_Tailing->Fix_Modifier Yes HILIC_Cond Phase: ACN / Aqueous Buffer (90:10 -> 60:40) Method_HILIC->HILIC_Cond

Caption: Decision matrix for selecting the correct chromatographic mode based on solubility and polarity.

Module 3: Advanced Techniques (The "Stubborn" Impurities)

Q: I have unreacted Thiourea in my product. It has similar polarity and is hard to separate. How do I remove it?

A: Thiourea is a common contaminant in Hantzsch synthesis. It is highly water-soluble but also soluble in polar organic solvents, making extraction difficult.

Protocol: The "Water Wash" Trick

  • Dissolve your crude product in Ethyl Acetate (if slightly soluble) or DCM/Isopropanol (3:1) .

  • Wash 5x with Brine (Saturated NaCl).

    • Why? Thiourea partitions preferentially into the aqueous brine layer, while the thiazolone (being more organic) stays in the organic layer.

  • Alternative: If the product is insoluble in organics, suspend the solid in water , sonicate for 30 mins, and filter. The thiourea will dissolve; the thiazolone will not.

Q: Can I use Reverse Phase (C18) for these?

A: Only if you control the pH. Standard acidic RP-HPLC (Water/ACN + 0.1% TFA) often results in early elution (near void volume) because the amino group is protonated (charged) and highly polar.

  • The Fix: Use a High pH Buffer (Ammonium Bicarbonate, pH 10) if your column is pH resistant (e.g., Hybrid Silica/XBridge).

  • Mechanism:[1][3] At pH 10, the amine is deprotonated (neutral), significantly increasing retention on the lipophilic C18 stationary phase.

Module 4: Stability & Storage

Q: My purified compound turned yellow/brown after a week. Why?

A: Amino-thiazolones are susceptible to oxidative dimerization (forming azo-linkages) or hydrolysis of the imine bond if left in solution.

  • Storage Rule 1: Store as a solid . Never leave in solution (especially DMSO) for long periods.

  • Storage Rule 2: If the free base is unstable, convert it to the HCl or HBr salt .

    • Protocol: Dissolve in minimal MeOH, add 1M HCl in Ether. The salt precipitates immediately and is generally shelf-stable for months.

References

  • Hantzsch Thiazole Synthesis & Workup

    • Source: National Institutes of Health (NIH) / PMC.
    • Title: Designing, synthesis and characterization of 2-aminothiazole-4-carboxyl
    • URL:[Link]

  • Recrystallization Solvent Strategies

    • Source: University of Rochester, Dept. of Chemistry.
    • Title: Reagents & Solvents: Solvents for Recrystallization.[1][4][5]

    • URL:[Link]

  • Source: Thermo Fisher Scientific.
  • Silanol Activity & Tailing

    • Source: Journal of Chromatography A (via PubMed).[6]

    • Title: Physical origin of peak tailing on C18-bonded silica in reversed-phase liquid chrom
    • URL:[Link]

Sources

Troubleshooting low yields in thiazol-2-one N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Thiazol-2-ones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thiazol-2-one N-alkylation. This guide is designed to provide in-depth, field-proven insights into troubleshooting low-yield reactions. We will explore the causal factors behind common experimental challenges and provide robust, self-validating protocols to help you optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-alkylation of thiazol-2-one is giving a very low yield, with most of the starting material unreacted. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to incomplete deprotonation of the thiazol-2-one nitrogen or insufficient reactivity of the chosen reagents. The N-H bond of the thiazol-2-one is amide-like and requires a sufficiently strong base to generate the nucleophilic anion for the subsequent SN2 reaction.

Causality & Solutions:

  • Insufficient Base Strength: The pKa of the thiazol-2-one N-H is roughly in the range of 18-20, similar to other lactams. A base must have a conjugate acid with a significantly higher pKa to ensure complete deprotonation.

    • Recommendation: Switch to a stronger, non-nucleophilic base. While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, they often result in an unfavorable equilibrium. Sodium hydride (NaH), a strong and non-nucleophilic base, is a common and effective choice. It irreversibly deprotonates the thiazol-2-one, driving the reaction forward. Other strong bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can also be effective, particularly with sterically hindered substrates.

  • Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, methanol) will protonate the thiazol-2-one anion, quenching its nucleophilicity.

    • Recommendation: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are excellent choices.[1] They effectively solvate the counter-ion (e.g., Na⁺) without interfering with the nucleophile, thus increasing its reactivity.

  • Low Reaction Temperature: Alkylation reactions often require thermal energy to overcome the activation barrier.

    • Recommendation: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 50-80 °C. Monitor the reaction by TLC to check for product formation and potential decomposition.[1]

  • Poor Alkylating Agent: The reactivity of the alkylating agent is directly related to the leaving group's ability to depart.

    • Recommendation: The reactivity trend for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide with low success, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). Alternatively, using more potent alkylating agents like alkyl triflates (R-OTf) can dramatically increase the reaction rate.

Q2: My reaction is producing a significant side product which I suspect is O-alkylated. How can I confirm this and favor N-alkylation?

Answer: The deprotonated thiazol-2-one is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen and the exocyclic oxygen. This duality can lead to the formation of an undesired O-alkylated isomer (a 2-alkoxythiazole) alongside your target N-alkylated product.

Causality & Solutions:

The regioselectivity of the alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle .[2][3]

  • The nitrogen anion is considered a "soft" nucleophile.

  • The oxygen anion is a "hard" nucleophile.

According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[4]

  • Nature of the Alkylating Agent (The "Acid"):

    • "Soft" alkylating agents, such as alkyl iodides and bromides, have more covalent character and will preferentially react with the soft nitrogen center.

    • "Hard" alkylating agents, like dimethyl sulfate or alkyl triflates, have more ionic character and can increase the proportion of O-alkylation.[5]

  • Solvent and Counter-ion Effects:

    • In less polar solvents like THF, the metal cation (e.g., Na⁺ from NaH) will coordinate more tightly with the hard oxygen atom, sterically hindering it and favoring N-alkylation.

    • In highly polar aprotic solvents like DMF or DMSO, the cation is well-solvated, leaving a "naked" anion. Under these conditions, the reaction can be under kinetic control, where the more electronegative and sterically accessible oxygen may react faster.[5]

Troubleshooting Strategy (Kinetic vs. Thermodynamic Control):

  • To favor N-alkylation (often the thermodynamic product): Use a less polar solvent like THF, a strong base like NaH, and a soft alkylating agent (R-I or R-Br). Running the reaction at a slightly elevated temperature for a longer duration may allow the potentially reversible O-alkylation product to revert and form the more stable N-alkylated product.[6][7]

  • To confirm O-alkylation: Characterize the byproduct using ¹H NMR (look for a characteristic shift of the protons on the carbon attached to the oxygen) and Mass Spectrometry. The O- and N-alkylated products will have the same mass.

Diagram: Ambident Nucleophilicity of Thiazol-2-one Anion

Caption: Resonance forms showing N- and O-nucleophilic sites.

Optimization & Protocols

Q3: How should I systematically screen reaction conditions to optimize my yield?

Answer: A systematic approach is crucial. We recommend a multi-variable screening process focusing on the most influential parameters: the base and the solvent.

Workflow: Troubleshooting Low Yields

G start Low Yield / No Reaction check_deprotonation Step 1: Verify Deprotonation Is the base strong enough? start->check_deprotonation check_reactivity Step 2: Assess Reactivity Is the alkylating agent active? Is the temperature sufficient? check_deprotonation->check_reactivity Yes optimize Step 4: Optimize Conditions Screen Bases & Solvents check_deprotonation->optimize No (Try NaH, KHMDS) analyze_side_products Step 3: Analyze Byproducts LC-MS / NMR Analysis check_reactivity->analyze_side_products Yes check_reactivity->optimize No (Use R-I, Increase Temp) analyze_side_products->optimize O-Alkylation or Decomposition Identified success Successful N-Alkylation optimize->success

Caption: A logical workflow for troubleshooting N-alkylation reactions.

Data Tables for Condition Screening

Table 1: Comparison of Common Bases for N-Alkylation

Base pKa (Conj. Acid) Typical Solvent(s) Pros Cons
NaH ~36 THF, DMF Strong, non-nucleophilic, irreversible deprotonation, inexpensive. Can be pyrophoric; requires anhydrous conditions.
K₂CO₃ ~10.3 DMF, Acetonitrile Easy to handle, inexpensive, mild. Often not strong enough for complete deprotonation, leading to low yields.[8]
Cs₂CO₃ ~10.3 DMF, Acetonitrile More soluble and reactive than K₂CO₃ due to the soft Cs⁺ ion. More expensive.
KHMDS ~26 THF Very strong, non-nucleophilic, soluble in organic solvents. Moisture-sensitive, more expensive, requires low temperatures.

| DBU | ~13.5 | THF, Toluene | Strong, non-nucleophilic organic base, good solubility. | Can sometimes act as a nucleophile; can be difficult to remove. |

Table 2: Common Solvents for Thiazol-2-one N-Alkylation

Solvent Dielectric Const. (ε) Boiling Point (°C) Key Characteristics
DMF 37 153 Excellent solvating power for salts, high boiling point. Can be difficult to remove.
THF 7.6 66 Good for reactions with strong bases (NaH, KHMDS). Lower boiling point, less polar than DMF.
Acetonitrile 37.5 82 Good alternative to DMF, easier to remove.

| DMSO | 47 | 189 | Very high solvating power and boiling point. Can be difficult to remove and may promote side reactions at high temps. |

Experimental Protocol: Screening for Optimal Base and Solvent

This protocol describes a parallel screening experiment to efficiently identify the best conditions for your specific thiazol-2-one and alkylating agent.

Materials:

  • Thiazol-2-one starting material

  • Alkylating agent (e.g., alkyl iodide)

  • Bases: Sodium hydride (60% dispersion in mineral oil), Potassium carbonate

  • Solvents: Anhydrous DMF, Anhydrous THF

  • Reaction vials with stir bars and septa

  • Standard glassware for work-up and analysis (TLC, LC-MS)

Procedure:

  • Preparation (Reaction Setup):

    • Set up four separate oven-dried reaction vials, each with a magnetic stir bar.

    • Label them: 1 (NaH/THF), 2 (NaH/DMF), 3 (K₂CO₃/THF), 4 (K₂CO₃/DMF).

    • Purge each vial with an inert gas (Nitrogen or Argon).

  • Reagent Addition (Vials 1 & 2 - NaH):

    • To vials 1 and 2, add sodium hydride (1.2 eq).

    • Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, carefully decanting the hexanes each time under inert atmosphere.

    • To vial 1, add anhydrous THF (to make a 0.2 M solution).

    • To vial 2, add anhydrous DMF (to make a 0.2 M solution).

    • Cool both vials to 0 °C in an ice bath.

  • Reagent Addition (Vials 3 & 4 - K₂CO₃):

    • To vials 3 and 4, add anhydrous potassium carbonate (2.0 eq).

    • To vial 3, add anhydrous THF (to make a 0.2 M solution).

    • To vial 4, add anhydrous DMF (to make a 0.2 M solution).

  • Substrate Addition (All Vials):

    • Prepare a stock solution of your thiazol-2-one starting material in the appropriate solvent if desired, or add it as a solid (1.0 eq) to each vial. For the NaH reactions, add the thiazol-2-one solution dropwise at 0 °C.

    • Stir the NaH mixtures at 0 °C for 30 minutes to allow for deprotonation (hydrogen gas evolution should be observed).

    • Stir the K₂CO₃ mixtures at room temperature.

  • Alkylation:

    • Add the alkylating agent (1.1 eq) to each vial. For the NaH reactions, add it slowly at 0 °C before allowing the reaction to warm to room temperature.

    • Heat all four reactions to a set temperature (e.g., 60 °C) and stir.

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

    • Once a reaction is deemed complete (or has stalled), cool it to room temperature.

    • For the NaH reactions, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • For all reactions, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each reaction by ¹H NMR to determine the conversion and the ratio of N- vs. O-alkylation products. This will provide a clear indication of the optimal conditions.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Hard and soft acids and bases. Wikipedia. Available at: [Link]

  • Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications. Aakash Institute. Available at: [Link]

  • HSAB Principle in Organic Chemistry. Scribd. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]

  • HSAB theory. chemeurope.com. Available at: [Link]

  • Amines and Heterocycles (Summary). Chemistry LibreTexts. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Organic & Inorganic Au. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]

  • Kinetic vs. Thermodynamic Control. Pearson+. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • The optimal conditions of N-alkylation reaction. ResearchGate. Available at: [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides? ResearchGate. Available at: [Link]

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • N-alkylated thiazolium salts and process for their preparation.Google Patents.
  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ACS Omega. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Synthesis of thiazoles. YouTube. Available at: [Link]

  • New approaches to amide arylation and alkylation under mild conditions. American Chemical Society. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Ranking 2-aminothiazoles on the nucleophilicity scale. ResearchGate. Available at: [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules. PubMed. Available at: [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions. PMC. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors. PMC. Available at: [Link]

Sources

Minimizing side reactions during deprotection of aminoethyl thiazolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Deprotection of Aminoethyl Thiazolones Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Support Center: Aminoethyl Thiazolone Deprotection

Status: Active Senior Scientist: Dr. A. Vance Subject: Troubleshooting Guide for Minimizing Scaffold Degradation & Racemization

Executive Summary: The Deprotection Dilemma

Aminoethyl thiazolones (specifically 4-thiazolones and their tautomeric hydroxythiazoles) are privileged scaffolds in peptidomimetics and dopamine agonist synthesis (e.g., Pramipexole intermediates). However, they present a unique "Deprotection Dilemma" :

  • Ring Fragility: The thiazolone ring is a cyclic thiocarbamate/amide equivalent. It is susceptible to hydrolysis under the very acidic or basic conditions used to remove protecting groups (Boc, Phth, Cbz).

  • Stereochemical Lability: The C-5 position (alpha to the carbonyl) or the exocyclic aminoethyl chiral center is highly prone to racemization via enolization or base-catalyzed proton abstraction.

  • Sulfur Nucleophilicity: The sulfur atom is a "soft" nucleophile, acting as a magnet for carbocations (e.g., t-butyl cations) generated during acid deprotection, leading to irreversible S-alkylation .

This guide provides mechanistic insights and validated protocols to navigate these pitfalls.

Troubleshooting Guide (Q&A)

Category A: Ring Stability & Hydrolysis[1]

Q: I used 6N HCl to remove a Boc group, but my product peak disappeared, and I see a new polar species. What happened? A: You likely triggered acid-catalyzed ring opening . While thiazoles are aromatic and robust, thiazolones are non-aromatic and behave like cyclic imides or thiol-esters. Strong aqueous acids (like 6N HCl) protonate the ring nitrogen or carbonyl oxygen, activating the C-2 or C-4 position for nucleophilic attack by water. This leads to ring cleavage, often yielding a linear thioamide or thiocarbamate derivative.

  • Solution: Switch to anhydrous acidic conditions . Use TFA/DCM (1:1) or 4M HCl in Dioxane. The absence of water prevents the hydrolysis pathway even if the ring is protonated.

Q: During basic extraction after deprotection, my yield dropped significantly. Is the thiazolone base-sensitive? A: Yes. Thiazolones are susceptible to nucleophilic attack by hydroxide (saponification-like mechanism). Furthermore, if your molecule has an exocyclic ester, strong bases (NaOH, LiOH) can cause retro-aldol-type fragmentation or elimination reactions, especially if the C-5 position is substituted.

  • Solution: Avoid aqueous strong bases (pH > 10). Neutralize acidic deprotection mixtures with mild bases like solid

    
     or dilute ammonia at 
    
    
    
    . For workups, keep the pH near 7-8.
Category B: Stereochemical Integrity (Racemization)

Q: My starting material was 99% ee, but after removing the Phthalimide (Phth) group with hydrazine, it dropped to 75% ee. Why? A: You are observing base-catalyzed racemization . Hydrazine is a potent nucleophile and a base. In aminoethyl thiazolones, the chiral center (often adjacent to the ring or the amine) has an acidic proton due to the electron-withdrawing nature of the thiazolone ring and the phthalimide group. Hydrazine can abstract this proton, leading to a planar enolate/aza-enolate intermediate that reprotonates racepically.

  • Solution: Abandon standard refluxing hydrazine (Ing-Manske procedure). Use the mild reductive cleavage method (Sodium Borohydride followed by Acetic Acid) which operates at neutral-to-mildly acidic pH, preserving stereochemistry. (See Protocol B).

Category C: Side Reactions (S-Alkylation)

Q: After TFA deprotection of a Boc group, I see a "M+56" impurity that won't wash away. What is it? A: This is S-tert-butylation . The tert-butyl cation (


) released during Boc cleavage is an electrophile. The thiazolone sulfur is a soft nucleophile. Without a "scavenger" to intercept the cation, it attacks the sulfur, forming a stable sulfonium species or S-alkylated product.
  • Solution: You must use a Scavenger Cocktail . Standard TFA/DCM is insufficient. Add Triisopropylsilane (TIS) and Thioanisole or 1,2-Ethanedithiol (EDT) . These thiols/silanes react with the

    
     cation faster than your thiazolone sulfur does.
    

Validated Experimental Protocols

Protocol A: "Scavenger-Rich" Boc Deprotection (Acid-Labile)

Best for: Preserving the thiazolone ring and preventing S-alkylation.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM)

  • Scavengers: Triisopropylsilane (TIS) and Water (or Thioanisole)

Procedure:

  • Dissolve the N-Boc aminoethyl thiazolone (1.0 equiv) in DCM (

    
    ).
    
  • Prepare a cleavage cocktail: TFA : TIS : Water (95 : 2.5 : 2.5 v/v) .

    • Note: If the compound is highly water-sensitive, replace water with Thioanisole.

  • Cool the substrate solution to

    
    .
    
  • Add the cocktail dropwise. (Ratio: 10 mL cocktail per gram of substrate).

  • Stir at

    
     for 15 minutes, then warm to Room Temperature (RT) for 1-2 hours. Monitor by HPLC (look for disappearance of SM).
    
  • Workup (Critical): Do NOT quench with aqueous base immediately.

    • Concentrate the mixture under reduced pressure (rotovap) to a viscous oil.

    • Add cold Diethyl Ether (

      
      ) or MTBE to precipitate the amine salt.
      
    • Filter the solid. This removes the organic-soluble scavengers and the

      
      -scavenger byproducts.
      
  • If the free base is required, suspend the salt in DCM and wash quickly with saturated

    
     at 
    
    
    
    .
Protocol B: Mild Phthalimide Removal (NaBH4 Method)

Best for: Chiral substrates sensitive to hydrazine-induced racemization.

Reagents:

  • Sodium Borohydride (

    
    )[3]
    
  • 2-Propanol (Isopropanol) / Water

  • Acetic Acid (

    
    )
    

Procedure:

  • Dissolve N-Phthaloyl thiazolone (1.0 equiv) in a mixture of 2-Propanol and Water (6:1).

  • Add

    
     (5.0 equiv) in portions at RT.
    
    • Mechanism:[2][4][5] This reduces one carbonyl of the phthalimide to a hydroxy-lactam (O-hydroxymethyl benzamide intermediate).

  • Stir for 12–24 hours. Monitor consumption of SM.

  • Carefully add Glacial Acetic Acid (excess) to adjust pH to ~4–5.

  • Heat the solution to

    
     for 2 hours.
    
    • Mechanism:[4][5] This catalyzes the cyclization of the benzamide side product to phthalide, releasing the free amine.

  • Concentrate and partition between water and Ethyl Acetate. The amine stays in the water (as acetate salt); the phthalide byproduct goes into the organic layer.

Comparative Data: Reagent Compatibility

Deprotection MethodReagentRisk: Ring HydrolysisRisk: RacemizationRisk: S-AlkylationRecommendation
Acidic (Standard) 6N HCl / RefluxHigh LowLowAVOID
Acidic (Anhydrous) 4M HCl / DioxaneLowLowMediumRecommended for robust substrates.
Acidic (Scavenger) TFA / TIS / DCMLowVery LowLow GOLD STANDARD for Boc.
Basic (Standard) Hydrazine / MeOHMediumHigh LowAVOID for chiral substrates.
Reductive

/ AcOH
Very Low Very Low LowGOLD STANDARD for Phth.
Hydrogenolysis

/ Pd/C
LowLowHigh (Catalyst poisoning)Not recommended (Sulfur poisons Pd).

Mechanistic Visualization

The following diagram illustrates the "Safe Path" vs. the "Failure Modes" during deprotection.

DeprotectionPathways cluster_legend Legend Start Protected Aminoethyl Thiazolone (SM) AcidPath Acidic Deprotection (Boc Removal) Start->AcidPath TFA or HCl BasePath Nucleophilic Deprotection (Phth Removal) Start->BasePath Hydrazine Cation t-Butyl Cation Generated AcidPath->Cation Fail_Ring Side Product: Ring Opened (Hydrolysis) AcidPath->Fail_Ring Aqueous Strong Acid (Hydrolysis) Enolate Enolate/Anion Intermediate BasePath->Enolate BasePath->Fail_Ring Nucleophilic Attack on Carbonyl Success Target Amine (Intact Scaffold) Cation->Success With Scavengers (TIS/Thioanisole) Fail_S Side Product: S-Alkylated Thiazolone Cation->Fail_S No Scavengers (Attack on S) Enolate->Success Mild Reductive (NaBH4/AcOH) Fail_Rac Side Product: Racemic Mixture Enolate->Fail_Rac Strong Base/Heat (Proton Abstraction) key Green Arrow = Recommended Path Red Arrow = Side Reaction

Caption: Reaction flowchart showing critical decision points. The "Green Path" utilizes scavengers or mild reduction to avoid the "Red Path" of alkylation, hydrolysis, or racemization.

References

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Link

    • Foundational text for the NaBH4/AcOH deprotection method to prevent racemiz
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[2] Wiley.

    • Authoritative source for scavenger cocktails in Boc deprotection.
  • Barman, B. N., & Preston, J. (1992).[6] The effects of pH on the degradation of isothiazolone biocides.[6][7][8][9] Tribology International.

    • Provides kinetic data on the hydrolysis rates of thiazolone/isothiazolone rings in alkaline vs. acidic media.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][10][11][12][13][14] Chemical Reviews, 109(6), 2455–2504. Link

    • Detailed review of side reactions (S-alkyl

Sources

Validation & Comparative

Comparison of aminoethyl linkers: Thiazolone vs Ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethylenediamine (EDA) and Thiazolone (and its derivative Thiazolidine) linkers. It is designed for researchers optimizing bioconjugation strategies, specifically in Antibody-Drug Conjugates (ADCs), PROTACs, and peptide macrocyclization.

Thiazolone Scaffolds vs. Ethylenediamine (EDA)

Executive Summary: The Flexibility-Rigidity Continuum

In the design of bioactive conjugates, the linker is not merely a bridge; it is a functional component that dictates pharmacokinetics, stability, and binding affinity.

  • Ethylenediamine (EDA) represents the "Flexible Standard." It is a short, hydrophilic, aliphatic spacer (

    
    ) that provides rotational freedom, allowing payloads to orient themselves for optimal binding. However, this entropy comes at the cost of potential aggregation and lack of conformational control.
    
  • Thiazolone (and Thiazolidine) linkers represent the "Rigid/Dynamic Challenger." These heterocyclic scaffolds constrain the aminoethyl unit into a ring system. This restricts conformational freedom (reducing entropic penalty upon binding) and, crucially, introduces tunable hydrolytic instability —a feature exploited for controlled payload release (cleavable linkers).

Mechanistic Comparison & Chemical Biology
2.1. Structural Attributes
FeatureEthylenediamine (EDA) Thiazolone / Thiazolidine
Structure Linear, Aliphatic (

)
Cyclic Heterocycle (S-C-N ring with Carbonyl)
Rotatable Bonds 3 (High Flexibility)0 (within the ring) - Rigid
Electronic State Basic (pKa ~9.9 / 6.9). Protonated at pH 7.4.Less Basic / Neutral (depending on oxidation).
Hydrophilicity High (LogP < 0). Promotes solubility.Moderate to Lipophilic (LogP > 0).
Primary Utility Stable spacing, solubility enhancement.Conformational locking, pH-sensitive cleavage.
2.2. The Stability Paradox
  • EDA (The Stable Amide): When EDA is conjugated via amide bonds, the resulting linkage is metabolically stable in plasma. It does not release the payload unless the peptide backbone itself is degraded by proteases (e.g., Cathepsin B).

  • Thiazolone (The Tunable Valve): Thiazolidine/Thiazolone linkers are formed by the condensation of an N-terminal cysteine (or aminothiol) with an aldehyde/ketone. This ring is reversible .

    • Mechanism:[1][2] At acidic pH (lysosome, pH 5.0), the ring opens, hydrolyzing the linker and releasing the payload.

    • Data Point: Thiazolidine linkers have demonstrated a half-life (

      
      ) of ~37 hours at pH 6.6, compared to weeks for EDA-amides, making them ideal for controlled release  without requiring specific enzymes.
      
Visualization: Conformational & Functional Landscapes

The following diagram illustrates the fundamental difference in mechanism: EDA acts as a "Tether," while Thiazolone acts as a "Lock" or "Release Valve."

LinkerComparison cluster_EDA Ethylenediamine (EDA) cluster_Thiaz Thiazolone/Thiazolidine EDA_Struct Linear Structure (High Entropy) EDA_Bind Flexible Binding (Induced Fit) EDA_Struct->EDA_Bind Rotation Target Target Receptor EDA_Bind->Target Binding EDA_Stable Stable Amide Bond (Non-Cleavable) Payload Drug Payload EDA_Stable->Payload Permanent Link Thiaz_Struct Cyclic Structure (Low Entropy) Thiaz_Bind Pre-organized (Rigid Docking) Thiaz_Struct->Thiaz_Bind Locked Conformation Thiaz_Bind->Target High Affinity Thiaz_Cleave pH-Sensitive Hydrolysis (Cleavable) Thiaz_Cleave->Payload Acidic Release

Figure 1: Functional dichotomy between the flexible EDA tether and the rigid, potentially cleavable Thiazolone scaffold.

Experimental Protocols
Protocol A: Synthesis of Stable EDA Conjugate (Standard)

Use this for: Surface modification, stable labeling, or when the payload must remain attached.

  • Activation: Dissolve Carboxyl-containing Payload (1 eq) in DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 30 min to form the NHS-ester.

  • Conjugation: Add Ethylenediamine (10 eq, large excess to prevent cross-linking) in Borate buffer (pH 8.5).

    • Why excess? To ensure mono-acylation. If 1:1 ratio is used, EDA will cross-link two payload molecules (dimerization).

  • Purification: Remove excess EDA via Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis.

  • Validation: ESI-MS should show Mass = Payload + 42 Da (EDA - H2O).

Protocol B: Synthesis of Thiazolidine/Thiazolone Linker (Cyclization)

Use this for: N-terminal modification, macrocyclization, or pH-cleavable ADCs.

  • Preparation: Requires a payload with an Aldehyde or Ketone handle and a targeting moiety with an N-terminal Cysteine (or 1,2-aminothiol).[3]

  • Condensation:

    • Dissolve Cys-peptide (1 mM) and Aldehyde-Payload (1.2 mM) in Acetate Buffer (pH 4.5 - 5.0).

    • Note: Acidic pH accelerates the ring closure (Schiff base formation

      
       nucleophilic attack by sulfur).
      
  • Incubation: Stir at 37°C for 4–16 hours.

  • Oxidation (Optional for Thiazolone): If the specific Thiazolone (oxidized) derivative is required, treat the resulting Thiazolidine with mild oxidant (e.g.,

    
     or DDQ) in organic solvent. Caution: This makes the linker permanent and planar.
    
  • Validation: Monitor disappearance of free thiol (Ellman’s Reagent) and appearance of the cyclic product via HPLC (shift in retention time due to increased hydrophobicity).

Performance Data Comparison

The following table summarizes experimental data regarding the stability and physicochemical properties of these linkers.

ParameterEthylenediamine (Linear)Thiazolidine/Thiazolone (Cyclic)Implications
Plasma Stability (

)
> 7 days (Amide bond)~30–50 hours (Thiazolidine)EDA is better for stable imaging agents; Thiazolone for drug release.
Bond Angle 109.5° (

carbons)
~90–95° (Ring strain)Thiazolone introduces a "kink" in the chain, useful for beta-turns.
LogP Contribution -1.5 (Hydrophilic)+0.5 to +1.2 (Lipophilic)Thiazolone linkers may improve cell permeability of polar payloads.
Cleavage Trigger Protease (if peptide) or NoneLow pH (pH < 5.5)Thiazolone exploits the "Endosomal Acidification" pathway.
Critical Analysis & Recommendations

Choose Ethylenediamine (EDA) if:

  • Solubility is critical: Your payload is hydrophobic, and you need a charged/polar linker to prevent precipitation.

  • Stability is paramount: You are designing an imaging probe (e.g., Gd-DOTA) that must not release the metal chelate.

  • Cost/Simplicity: You require a cheap, one-step conjugation with high yields.

Choose Thiazolone/Thiazolidine if:

  • Controlled Release is required: You are building an ADC and need the drug to release inside the lysosome without relying on specific enzyme expression levels.

  • Conformational Constraint: You are designing a peptide macrocycle and need to lock the conformation to improve receptor affinity (reduce

    
    ).
    
  • Reversibility: You need a "traceless" linker that can regenerate the original N-terminal cysteine upon cleavage.

References
  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. (2021). Discusses ethylenediamine and cleavable linker strategies.

  • Thiazolidine linker for the conjugation of drugs to antibodies.Patent WO2012041451A1.

    
    ) for thiazolidine linkers. 
    
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Bioconjugate Chemistry. Comparisons of reaction rates between EDA and aminothiols.

  • Ethylenediamine derivatives efficiently react with oxidized RNA. Nucleic Acids Research. Demonstrates the superior reactivity of EDA in reductive amination vs thiazolidine formation.

  • Structure-Based Design of Novel Thiazolone Derivatives. Molecules. Illustrates the use of the thiazolone scaffold for rigidifying drug cores.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.